molecular formula C12H15Cl2NO B3154999 4-[(3,4-Dichlorophenoxy)methyl]piperidine CAS No. 790205-11-7

4-[(3,4-Dichlorophenoxy)methyl]piperidine

Cat. No.: B3154999
CAS No.: 790205-11-7
M. Wt: 260.16 g/mol
InChI Key: OQISLCLADOWXPN-UHFFFAOYSA-N
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Description

“4-[(3,4-Dichlorophenoxy)methyl]piperidine” is a biochemical used for proteomics research . It has a molecular formula of C12H15Cl2NO and a molecular weight of 260.16 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight is known to be 260.16 .

Scientific Research Applications

Metabolic Activity

  • Metabolic Activity in Obese Rats : A derivative of 4-[(3,4-Dichlorophenoxy)methyl]piperidine, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, was found to reduce food intake and weight gain in obese rats. It caused an increase in free fatty acids in obese rats treated for 12 days (Massicot, Steiner, & Godfroid, 1985).

Effect on Feeding Behavior

  • Impact on Feeding Behavior : The same compound as above also influenced feeding behavior, marking the first non-amphetamine substance with this effect. It demonstrated low toxicity and no psychotropic activity, affecting the satiety center by reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Gastric Antisecretory Agents

  • Development of Gastric Antisecretory Drugs : Research into 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, a class of compounds related to this compound, led to the development of nonanticholinergic gastric antisecretory drugs for treating peptic ulcer disease. One such compound, fenoctimine, showed promising results and underwent clinical trials (Scott et al., 1983).

Thermogenic Effect

  • Stimulation of Energy Expenditure in Rats : A compound chemically unrelated to amphetamine but based on this compound structure, PM 170, increased energy expenditure in rats by enhancing resting oxygen consumption and stimulating mitochondrial oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

CCR5 Antagonists for Anti-HIV-1 Agents

  • CCR5 Antagonist Development : Derivatives of this compound were explored as potent CCR5 antagonists, a key target in HIV-1 treatment. These studies identified several potent compounds with significant inhibitory effects (Finke et al., 2001).

Chemical Analysis and Molecular Docking

  • Chemical Analysis and Docking Studies : Advanced chemical analysis techniques like vibrational spectra, DFT calculations, and molecular docking studies have been applied to derivatives of this compound, enhancing understanding of their molecular structure and potential interactions with biological targets (Arulraj, Sivakumar, Suresh, & Anitha, 2020).

Anti-Inflammatory and Antioxidant Activities

  • Exploration of Anti-Inflammatory Properties : Some derivatives, such as 4,5-disubstituted-thizolyl amides derived from 4-hydroxy-piperidine, have been synthesized and tested for their anti-inflammatory properties, demonstrating significant antioxidant activities as well (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).

Synthesis and Selectivity Studies

  • Advances in Synthesis and Selectivity : Research on the stereoselective synthesis of trans-3,4-disubstituted piperidines, including those with the substitution pattern of this compound, has provided insight into their synthesis and biological activity, especially in relation to selective serotonin reuptake inhibitors (Risi et al., 2008).

Future Directions

As for the future directions, it’s hard to predict without specific research trends or applications related to “4-[(3,4-Dichlorophenoxy)methyl]piperidine”. It’s a biochemical used for proteomics research , so its future directions might be closely tied to the developments in this field.

Properties

IUPAC Name

4-[(3,4-dichlorophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQISLCLADOWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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